N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
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Overview
Description
N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a furan ring, chlorinated phenyl groups, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Synthesis of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formation of the acrylamide moiety: The acrylamide group can be introduced through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
- N-(5-Chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide
- N-(5-Chloro-2-methoxyphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)acrylamide
Uniqueness
N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its combination of a furan ring, chlorinated phenyl groups, and an acrylamide moiety makes it a versatile compound for various applications.
Properties
CAS No. |
853348-44-4 |
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Molecular Formula |
C20H15Cl2NO3 |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H15Cl2NO3/c1-25-19-9-6-13(21)12-17(19)23-20(24)11-8-14-7-10-18(26-14)15-4-2-3-5-16(15)22/h2-12H,1H3,(H,23,24)/b11-8+ |
InChI Key |
MSFASECOKCPQBT-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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